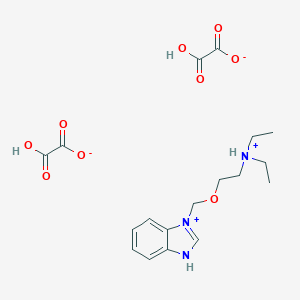![molecular formula C15H19NO4S B027287 N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester CAS No. 81110-05-6](/img/structure/B27287.png)
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester
Descripción general
Descripción
Intermediate for the synthesis of Thiorphan.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester (RCT) is utilized in the synthesis of various chemical compounds. One study describes the synthesis of new atropoisomeric alkenylphenylglycine derivatives, including the synthesis of compounds like methyl-N-[2-(1-methylbut-2-en-1-yl)phenyl]glycinate, which is structurally similar to RCT. This process involves acid-catalyzed aromatic amino Claisen rearrangement and reactions with acetyl bromide or methyl bromoacetate (Bizhanova, Suponitsky, Vakhitova, & Gataullin, 2017).
Another study focuses on the specific solvation and N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters. This process involves transforming these esters into 2-arylsulfonamido esters using arylsulfonyl chlorides, where the reaction conditions and solvents significantly affect the yields and chemoselectivity (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).
Applications in Analytical Methods
- RCT has been used in the development of analytical methods. A study detailed the development and validation of a UV spectrophotometric method for determining RCT content in bulk and pharmaceutical dosage formulations. This method is characterized by its rapidity, specificity, and economic viability (Ukirde, Sawant, & Barkade, 2020).
Biochemical Studies and Reactions
In biochemical studies, RCT-related compounds have been used to investigate various reactions. For example, a study on peptide bond formation by intermolecular aminolysis of d-glucopyranosyl esters of amino acids explores the reaction mechanism and factors influencing the reactivity of the C-1 ester bond (Horvat & Keglević, 1982).
Another study focuses on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, using amino acid methyl, ethyl, or benzyl esters (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Propiedades
IUPAC Name |
methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQJPPJIRYFBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)









